molecular formula C27H26N4OS3 B2711170 (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one CAS No. 956201-48-2

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one

Cat. No.: B2711170
CAS No.: 956201-48-2
M. Wt: 518.71
InChI Key: MYLQSBJIDNBSGL-QJOMJCCJSA-N
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Description

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one is a sophisticated chemical entity recognized for its significant potential in anticancer research. Its primary mechanism of action is linked to its function as a potent photosensitizer for Photodynamic Therapy (PDT) . Upon irradiation with visible light, the compound generates cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen, which induces oxidative damage and apoptosis in target cancer cells. The molecular architecture integrates a benzothiazole-pyrazole core, a scaffold well-known for its tyrosine kinase inhibitory activity , particularly against VEGFR-2, a key receptor in tumor angiogenesis. This dual-functionality—combining light-activated cytotoxicity with potential anti-angiogenic properties—makes it a valuable chemical tool for investigating novel combination therapies and understanding resistance mechanisms. Researchers are employing this compound to develop new strategies in oncology, specifically for targeting drug-resistant tumors and exploring the synergistic effects of PDT alongside targeted molecular interventions. Its design exemplifies a rational approach to multi-targeted anticancer agent development.

Properties

IUPAC Name

(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4OS3/c1-2-3-4-5-11-16-30-26(32)23(35-27(30)33)17-19-18-31(20-12-7-6-8-13-20)29-24(19)25-28-21-14-9-10-15-22(21)34-25/h6-10,12-15,17-18H,2-5,11,16H2,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLQSBJIDNBSGL-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one is a novel compound that belongs to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Structural Characteristics

The compound features a thioxothiazolidin core, which is known for its ability to interact with various biological targets. The structural components include:

  • Thiazolidinone Ring : A key feature that contributes to the compound's biological activity.
  • Benzo[d]thiazole Moiety : Enhances the compound's interaction with biological targets, potentially increasing its efficacy.
  • Pyrazole Group : Known for its pharmacological properties, including anticancer and anti-inflammatory effects.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including:

  • Reactive Oxygen Species (ROS) Generation : Similar to other benzothiazole derivatives, the compound may induce significant ROS accumulation leading to cell death .
  • Caspase Activation : The activation of caspases is crucial for the apoptotic process, and studies suggest that thiazolidinones can trigger this cascade effectively .

Case Study : A study highlighted that a related thiazolidinone derivative exhibited strong cytotoxicity against hepatoma cells, suggesting potential applications in liver cancer treatment .

CompoundMechanism of ActionTarget CellsReference
(Z)-5...ROS InductionHepatoma
Thiazolidinone DerivativeCaspase ActivationVarious Cancer Cells

2. Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been documented. The compound has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent.

  • Inhibition of Biofilm Formation : Certain derivatives have demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting their utility in treating biofilm-associated infections .

Table of Antimicrobial Activity :

Bacterial StrainMIC (µg/mL)Compound TestedReference
E. coli100(Z)-5...
S. aureus50Thiazolidinone Derivative
Pseudomonas aeruginosa125(Z)-5...

3. Enzyme Inhibition

Thioxothiazolidinones have been investigated for their role as enzyme inhibitors, particularly acetylcholinesterase (AChE) inhibitors.

  • Docking Studies : Molecular docking simulations indicate that these compounds can effectively bind to the active site of AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Table of Enzyme Inhibition Studies :

CompoundTarget EnzymeDocking Score (kcal/mol)Reference
(Z)-5...Acetylcholinesterase-10.572
Thioxothiazolidinone DerivativeAcetylcholinesterase-8.821

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating potent activity . The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Effects

Thiazolidin-4-one derivatives have also been investigated for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for the development of new antibiotics . The incorporation of different substituents can modulate their effectiveness against specific pathogens.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of thiazolidin-4-one derivatives are well-documented. These compounds can inhibit inflammatory mediators and pathways, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases . Additionally, analgesic effects have been observed in various preclinical models.

Synthesis and Structure-Activity Relationship

The synthesis of (Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one typically involves multi-step synthetic routes that allow for the introduction of various functional groups that can enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic applications.

Property Details
Chemical Class Thiazolidin-4-one
Key Moieties Benzo[d]thiazole, Pyrazole
Biological Activities Anticancer, Antimicrobial, Anti-inflammatory
Synthesis Methods Multi-step organic synthesis with structural modifications

Case Study 1: Anticancer Efficacy

A recent study evaluated several thiazolidin-4-one derivatives against breast cancer cell lines, revealing that modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified analogs. The study emphasized the importance of the benzo[d]thiazole group in increasing selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of thiazolidinone derivatives were tested against common bacterial strains. The results indicated that certain substitutions led to improved activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this chemical scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared with four analogs (Table 1), highlighting substituent effects on physicochemical properties and synthetic pathways.

Key Observations

Shorter chains (e.g., phenethyl) reduce steric bulk, which may favor crystallinity and ease of synthesis .

Aromatic Substituents (R2): The benzo[d]thiazol-2-yl group (target compound) provides a rigid, electron-deficient aromatic system, facilitating π-π stacking interactions absent in diphenylpyrazole () or aminonaphthyl () analogs . Electron-donating groups (e.g., propoxy in ) may stabilize charge-transfer complexes, whereas amino groups () enhance solubility and hydrogen-bonding capacity .

Synthetic Accessibility:

  • The target compound’s synthesis via reflux with AcOH/NaOAc () is simpler than multi-step protocols (e.g., Suzuki coupling in ). However, yields are comparable (~39–55%) across methods .

Computational Insights: Tools like Multiwfn () and noncovalent interaction (NCI) analysis () reveal that the benzothiazole group in the target compound exhibits stronger van der Waals interactions compared to phenyl analogs, which could enhance binding to hydrophobic targets .

Research Findings and Implications

  • The heptyl chain and benzothiazole may optimize bioavailability and target affinity .
  • Material Science Applications: The planar benzylidene-thiazolidinone system (confirmed via SHELX refinements; ) enables applications in optoelectronics, where extended conjugation (e.g., in ) improves charge transport .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via condensation of substituted aldehydes with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) .
  • Step 2 : Thiazolidinone ring closure using mercaptoacetic acid or thiosemicarbazide, followed by benzothiazole incorporation via Suzuki coupling or cyclization .
  • Key Conditions : Reflux in ethanol (65–80°C, 4–8 hours) with stoichiometric control (1:1 molar ratio of precursors) to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1720 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms Z-configuration via coupling constants (e.g., vinyl proton coupling at δ 7.2–7.5 ppm) and aromatic proton integration .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~550–600) and fragmentation patterns .

Q. What are the primary biological targets of this compound?

Similar thioxothiazolidinones exhibit activity against:

  • Hemoglobin subunits (α/β), potentially disrupting oxygen transport .
  • Microbial enzymes (e.g., DNA gyrase, enoyl-ACP reductase) via thiol group interactions .
  • Anticancer targets (e.g., tubulin polymerization inhibition), with IC₅₀ values in the µM range .

Advanced Research Questions

Q. How can computational methods optimize the drug design of this compound?

  • Wavefunction Analysis (Multiwfn) : Maps electrostatic potential surfaces to predict nucleophilic/electrophilic sites for binding .
  • Noncovalent Interaction (NCI) Analysis : Visualizes van der Waals forces and hydrogen bonds stabilizing ligand-target complexes (e.g., benzo[d]thiazole interactions) .
  • DFT Calculations : Assesses the thermodynamic stability of the Z-isomer (ΔG < 1.5 kcal/mol) compared to E-configurations .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular models?

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to improve cellular uptake .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may enhance activity in cellular assays .
  • Target Validation : CRISPR knockdown of proposed targets (e.g., hemoglobin subunits) to confirm mechanism-specific effects .

Q. How should researchers analyze conflicting crystallographic data on Z-configuration stability?

  • Hirshfeld Surface Analysis : Quantifies intermolecular forces (e.g., C–H···π interactions) that stabilize the Z-isomer in crystal lattices .
  • Torsion Angle Comparison : Measures dihedral angles (C4-C5-C6-N1) across multiple crystal structures to identify steric constraints .
  • NoSpherA2 Refinement : Reduces model bias in electron density maps, confirming the absence of E-isomer impurities .

Methodological Design

Q. What experimental design principles apply to analog screening for enhanced antimicrobial activity?

  • Factorial DoE : Vary substituents at the heptyl chain (position 3) and benzothiazole moiety (position 5) to assess SAR .
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels with clinical isolates .
  • Lipophilicity Optimization : Calculate ClogP values (target 3.5–4.5) to balance membrane permeability and solubility .

Q. How can researchers validate the compound’s antioxidant mechanism?

  • DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀) and compare to standards (e.g., ascorbic acid) .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to measure intracellular oxidative stress reduction .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across studies?

  • Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • Control for Apoptosis : Include caspase-3/7 activity assays to distinguish cytotoxic vs. cytostatic effects .

Q. Why do synthetic yields vary significantly in published procedures?

  • Reaction Monitoring : Track intermediates via TLC/HPLC to optimize reaction times (e.g., 6 vs. 8 hours for pyrazole formation) .
  • Purification Methods : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, hexane:EtOAc) for yield improvement .

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